

Ethyl 2-(1,1-dioxidothiomorpholino)acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Cat. No.: B1303009

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Abstract

Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a derivative of thiomorpholine, represents a molecule of interest within medicinal chemistry and drug development. The incorporation of the thiomorpholine-1,1-dioxide moiety, a bioisostere of the morpholine and piperidine rings, offers a unique combination of physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and potential biological significance of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, serving as a foundational resource for researchers in the field. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides inferred properties based on analogous structures.

Molecular Structure and Identification

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is characterized by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and an ethyl acetate group is attached to the nitrogen atom.

Chemical Identifiers

A summary of the key chemical identifiers for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is presented in Table 1. These identifiers are crucial for unambiguous identification of the compound in databases and literature.

Identifier	Value	Reference(s)
CAS Number	343334-01-0	[1]
Molecular Formula	C ₈ H ₁₅ NO ₄ S	
Molecular Weight	221.27 g/mol	
IUPAC Name	ethyl 2-(1,1-dioxo-1λ ⁶ -thiomorpholin-4-yl)acetate	N/A
InChI Key	KWVBKMSCALADDC-UHFFFAOYSA-N	N/A
Canonical SMILES	CCOC(=O)CN1CCS(=O)(=O)CC1	N/A

Physicochemical Properties

Specific experimental data on the physicochemical properties of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, such as melting point, boiling point, and solubility, are not readily available in the current literature. However, based on its structure, the following properties can be inferred:

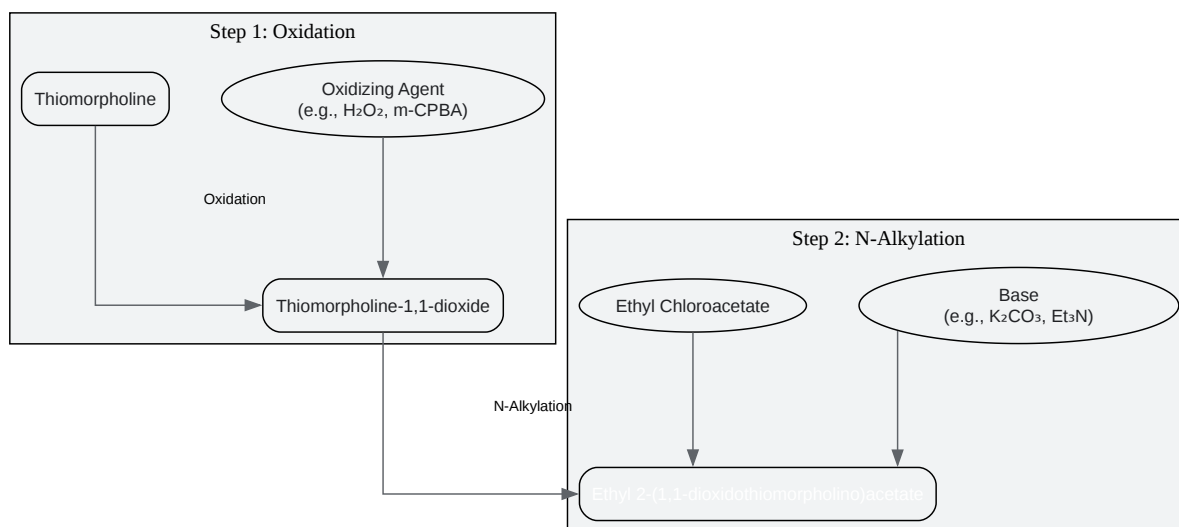
- **Physical State:** Likely a solid at room temperature.
- **Solubility:** Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is predicted to be limited but potentially enhanced compared to its non-oxidized thiomorpholine analog due to the polar sulfone group.
- **Stability:** The thiomorpholine-1,1-dioxide ring is generally stable under typical laboratory conditions.

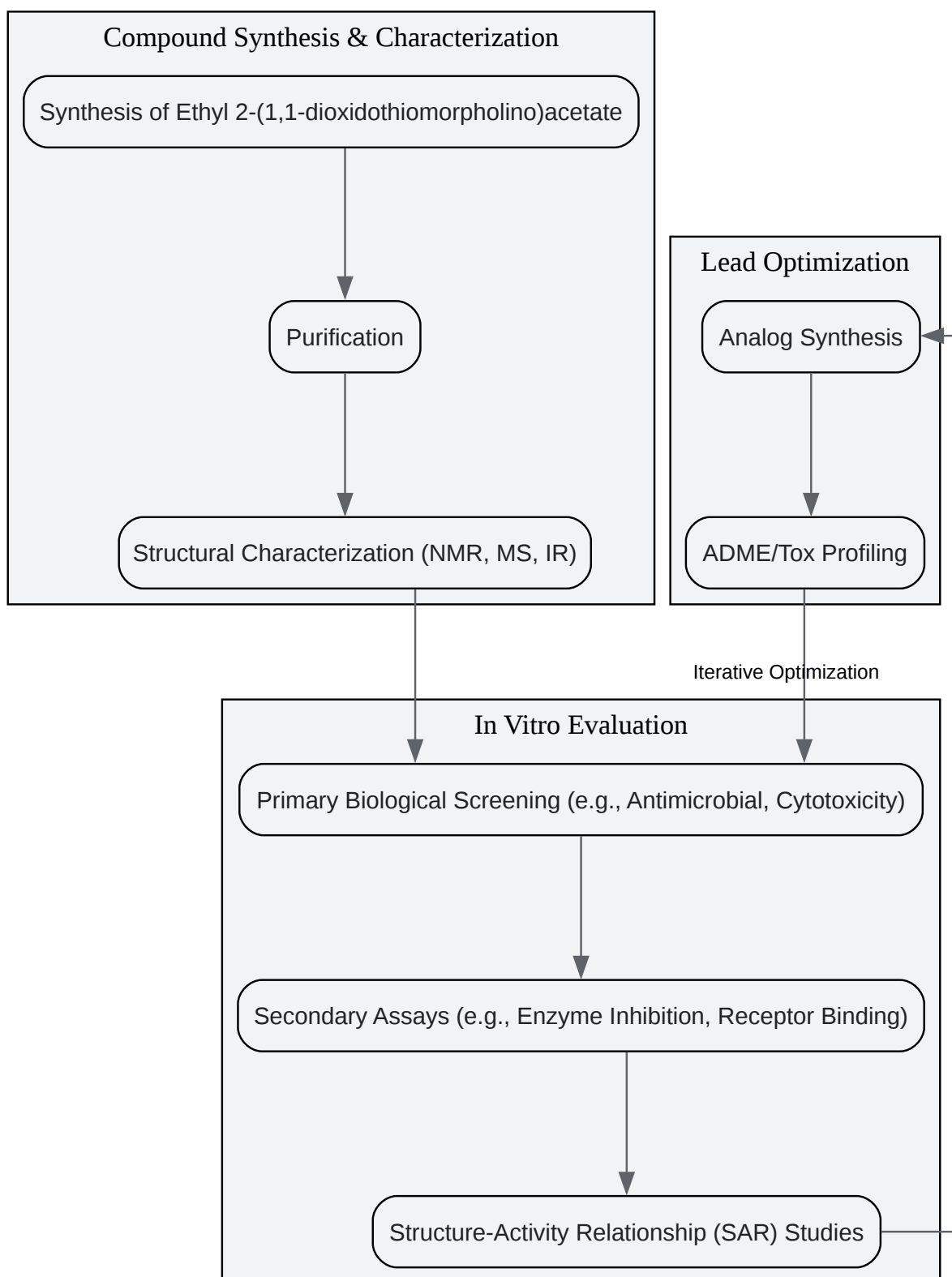
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is not published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely approach involves a two-step process: the oxidation of thiomorpholine followed by N-alkylation.

Proposed Synthetic Workflow

The proposed synthesis is outlined in the workflow diagram below.





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References

- 1. Ethyl 2-(1,1-dioxidothiomorpholino)acetate (1 x 1 g) | Reagentia [reagentia.eu]
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